![molecular formula C30H58NaO10P B591199 Dlpg L-5112 CAS No. 322647-27-8](/img/structure/B591199.png)
Dlpg L-5112
Vue d'ensemble
Description
Dlpg L-5112, also known as 1,2-Dilauroyl-sn-glycero-3-phospho-sn-glycerol, Sodium Salt, is a compound with the molecular formula C30H58NaO10P . It has a molecular weight of 632.7 g/mol . This compound is a form of phosphatidylglycerol (PG), a minor component (1-2%) of most cell membranes .
Molecular Structure Analysis
The molecular structure of Dlpg L-5112 includes two lauroyl groups attached to a glycerol backbone, which is further linked to a phospho-sn-glycerol group . The InChI string representation of the molecule isInChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1/t27?,28-;/m1./s1
. Physical And Chemical Properties Analysis
Dlpg L-5112 has a molecular weight of 632.7 g/mol . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors . The compound is soluble in a chloroform:methanol mixture in a 5:1 ratio .Applications De Recherche Scientifique
Liquid Crystalline Phase Metastability
Dilauroylphosphatidylglycerol (DLPG) exhibits stable subgel and liquid crystalline lamellar phases, Lc and Lα, and also metastable gel phases, Lβ′ and Pβ′, under physiologically relevant conditions. This characteristic is important for understanding the behavior of lipid membranes and their potential applications in biophysics and material sciences (Koynova, 1997).
FPGA Implementation in Electronic Support Measures
While not directly related to DLPG L-5112, research on FPGA (Field-Programmable Gate Array) implementations of the DLMS (Delayed Least Mean Square) algorithm provides insights into electronic support measures and high-speed digital processing. This technology is relevant for advanced computational applications, including those in scientific research (Ting et al., 2005).
Descriptor Lists in Plant Genetic Resources
Descriptor Lists (DLs), as developed by Bioversity International, offer a standardized characterization system for plant genetic resources data. These tools are crucial for establishing databases and facilitating information exchange in the field of botany and agriculture (Gotor et al., 2008).
Modular Multisensory DLR-HIT-Hand Architecture
Research into the hardware and software architecture of multisensory robotic hands, like the DLR-HIT-Hand, contributes to advancements in robotics. This technology, employing FPGA for data collection and control, has applications in scientific research, particularly in experimental and automation tasks (Liu et al., 2008).
Dynamic Light Scattering in Biomedical Sciences
Dynamic Light Scattering (DLS) techniques are instrumental in studying the diffusion behavior of macromolecules, with applications in protein, nucleic acid research, and the study of their interactions. This method is fundamental in various aspects of biomedical research (Stetefeld et al., 2016).
Deep Learning in Water Resources
Deep Learning (DL) has transformative applications in water resource sciences, addressing challenges such as data discoverability and hydrologic scaling. DL's capacity for processing complex data makes it a valuable tool for scientific research in environmental and earth sciences (Shen, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1/t27?,28-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRSYGHBBDDURM-AMRYRHMLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58NaO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677100 | |
Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dlpg L-5112 | |
CAS RN |
322647-27-8 | |
Record name | Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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